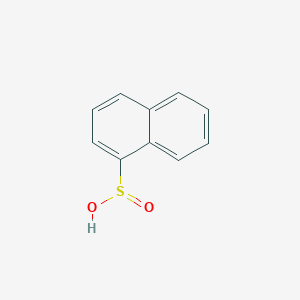

1-Naphthalenesulfinic acid

CAS No.: 607-33-0

Cat. No.: VC14340674

Molecular Formula: C10H8O2S

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 607-33-0 |

|---|---|

| Molecular Formula | C10H8O2S |

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | naphthalene-1-sulfinic acid |

| Standard InChI | InChI=1S/C10H8O2S/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12) |

| Standard InChI Key | ICYDASAGOZFWIC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2S(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Naphthalenesulfinic acid consists of a naphthalene ring system (a fused bicyclic aromatic hydrocarbon) with a sulfinic acid group (-SO₂H) at the first carbon position. This substitution pattern distinguishes it from the more commonly studied 1-naphthalenesulfonic acid (-SO₃H), which has an additional oxygen atom in its sulfonic acid group. The sulfinic acid moiety introduces distinct electronic effects, including reduced acidity (pKa ~1.5–2.5) compared to its sulfonic analog (pKa ~-6) .

Table 1: Comparative Properties of Naphthalene Derivatives

The reduced symmetry of the sulfinic acid group compared to sulfonic acid may lead to different crystalline packing arrangements, as suggested by the lower predicted melting point .

Electronic and Spectroscopic Features

While direct spectroscopic data for 1-naphthalenesulfinic acid is unavailable, studies on 2-amino-1-naphthalenesulfonic acid provide a framework for understanding substituent effects. In such analogs:

-

FT-IR Spectroscopy: Sulfonic/sulfinic acid groups exhibit strong absorption bands at 1,050–1,200 cm⁻¹ (S=O asymmetric stretching) and 650–800 cm⁻¹ (S-O bending) .

-

UV-Vis Spectroscopy: Naphthalene derivatives typically show π→π* transitions at 220–280 nm. Electron-withdrawing groups like -SO₂H induce bathochromic shifts via conjugation with the aromatic system .

-

HOMO-LUMO Gap: Computational studies on 2-amino-1-naphthalenesulfonic acid reveal a HOMO-LUMO energy gap of ~4.1 eV in polar solvents, suggesting moderate electron mobility .

Synthetic Methodologies

Industrial-Scale Sulfonation Reactions

The synthesis of 8-anilino-1-naphthalenesulfonic acid (ANS) provides a model for sulfinic acid production. Key steps include:

-

Sulfonation: Treatment of naphthalene derivatives with concentrated sulfuric acid at 120–155°C .

-

Aniline Coupling: Reaction with aniline under dehydrating conditions to form the sulfonamide linkage .

Table 2: Reaction Conditions for Sulfur-Containing Naphthalenes

| Compound | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 8-Anilino-1-naphthalenesulfonic acid | H₂SO₄, aniline | 155 ±2 | 94 |

| 1-Naphthalenesulfonic acid | H₂SO₄ | 120–130 | >90 |

Spectroscopic and Computational Analysis

Vibrational Mode Assignments

Studies on 2-amino-1-naphthalenesulfonic acid using FT-IR and Raman spectroscopy reveal:

For 1-naphthalenesulfinic acid, the reduced oxidation state of sulfur would shift these bands to lower frequencies (~1,000–1,100 cm⁻¹) .

Quantum Chemical Calculations

Density Functional Theory (DFT) analyses of similar compounds predict:

-

Molecular Electrostatic Potential (MEP): Sulfinic acid groups create regions of high electron density (-50 kcal/mol) near oxygen atoms, facilitating interactions with cationic species .

-

NBO Analysis: Hyperconjugative interactions between sulfur lone pairs and aromatic π-systems stabilize the molecule by ~15–20 kcal/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume